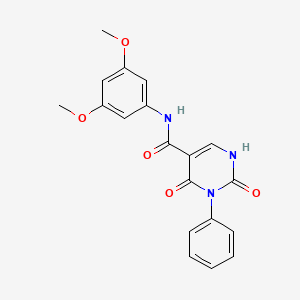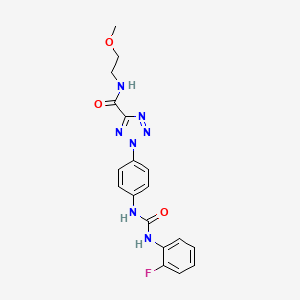
(3,3-二氟吡咯烷-1-基)(喹喔啉-6-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
光谱性质和化学反应性
光谱分析和量子化学计算
与 (3,3-二氟吡咯烷-1-基)(喹喔啉-6-基)甲酮 结构相似的化合物,如噻吩并[2,3-b]吡啶/喹啉-2-基)(苯基)甲酮,已被研究其在各种溶剂中的电子吸收、激发和荧光性质。量子化学计算 (DFT 和 TD-DFT/B3lyp/6–31+G(d,p) 方法) 帮助理解电子结构和光谱行为,突出了这些化合物在光物理应用和材料科学中的潜力 (Al-Ansari,2016)。
构象分析
对 3-(6-氯吡哒嗪-3-基)-3,4-二氢吡哒嗪并[4,5-b]喹喔啉-2(1H)-基 甲酮的研究证明了构象研究在理解复杂分子化学行为中的重要性。B3LYP 几何、能量和 GIAO/B3LYP NMR 计算提供了对构效关系的见解,这对于设计具有所需化学性质的分子至关重要 (Karkhut 等人,2014)。
阴离子识别和传感应用
- 氟化化合物作为阴离子受体:将氟原子引入吡咯基化合物中会显着增强它们对阴离子的亲和力,包括氟化物、氯化物和磷酸二氢根。氟化杯[4]吡咯和二吡咯喹喔啉的增强的亲和力和选择性证明了这一点,表明 (3,3-二氟吡咯烷-1-基)(喹喔啉-6-基)甲酮 在阴离子识别和传感应用中的潜在应用 (Anzenbacher 等人,2000)。
催化和合成应用
- 催化行为和合成用途:对与 (3,3-二氟吡咯烷-1-基)(喹喔啉-6-基)甲酮 在结构上相关的化合物的研究揭示了它们在催化和有机合成中作为中间体的潜力。例如,带有喹喔啉衍生物的铁和钴配合物对乙烯反应性表现出催化活性,表明类似化合物在催化过程和聚合材料合成中的潜在用途 (Sun 等人,2007)。
作用机制
Target of Action
The primary target of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for the treatment of type 2 diabetes .
Mode of Action
As a DPP-4 inhibitor, (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone works by binding to DPP-4 and inhibiting its enzymatic activity . This inhibition results in increased levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of glucagon-like peptide-1 (GLP-1), an incretin hormone . GLP-1 stimulates the release of insulin from pancreatic beta cells and suppresses glucagon secretion from alpha cells. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby lowering blood glucose levels .
Pharmacokinetics
The pharmacokinetics of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone involve rapid absorption, with maximal plasma concentrations achieved within 1 hour after oral administration . The compound is primarily eliminated through metabolism and renal clearance . The major metabolic pathway involves hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and carbamoyl glucuronidation .
Result of Action
The result of the action of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone is the regulation of blood glucose levels. By inhibiting DPP-4 and increasing the levels of GLP-1, the compound promotes insulin secretion and inhibits glucagon secretion. This leads to decreased hepatic glucose production and increased glucose uptake, effectively managing blood glucose levels in individuals with type 2 diabetes .
Action Environment
The action of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of the compound, potentially altering its efficacy and safety profile. Additionally, individual factors such as age, sex, genetic variations, and renal function can also impact the pharmacokinetics and pharmacodynamics of the compound .
属性
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-13(15)3-6-18(8-13)12(19)9-1-2-10-11(7-9)17-5-4-16-10/h1-2,4-5,7H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZNUNRVLRLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2955736.png)
![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2955737.png)





![(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2955749.png)

![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)

